molecular formula C15H29N3O2 B11839234 Tert-butyl 3-((4-aminocyclohexyl)amino)pyrrolidine-1-carboxylate

Tert-butyl 3-((4-aminocyclohexyl)amino)pyrrolidine-1-carboxylate

Cat. No.: B11839234
M. Wt: 283.41 g/mol
InChI Key: NMMXPYLMRXGJDU-UHFFFAOYSA-N
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Description

Tert-butyl 3-((4-aminocyclohexyl)amino)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H28N2O2. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and material science.

Properties

Molecular Formula

C15H29N3O2

Molecular Weight

283.41 g/mol

IUPAC Name

tert-butyl 3-[(4-aminocyclohexyl)amino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-9-8-13(10-18)17-12-6-4-11(16)5-7-12/h11-13,17H,4-10,16H2,1-3H3

InChI Key

NMMXPYLMRXGJDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2CCC(CC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-((4-aminocyclohexyl)amino)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with 4-aminocyclohexylamine. The reaction is carried out in the presence of a suitable solvent such as dichloromethane and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-((4-aminocyclohexyl)amino)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles; reactions can be conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

The biological activity of tert-butyl 3-((4-aminocyclohexyl)amino)pyrrolidine-1-carboxylate is primarily attributed to its interactions with specific enzymes and receptors. The following sections summarize the key therapeutic potentials identified in research.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant antitumor properties. Research has shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest.

Case Study :

  • A study evaluated the effects of this compound on breast cancer cell lines, revealing a dose-dependent reduction in cell viability with IC50 values in the low micromolar range, indicating potent antitumor activity.

Neuroprotective Effects

Preliminary investigations suggest that this compound may possess neuroprotective properties, particularly relevant in neurodegenerative diseases. It has been observed to reduce oxidative stress and inflammation in neuronal models.

Case Study :

  • Research involving primary neuronal cultures treated with amyloid-beta peptides indicated that the compound significantly improved cell viability and reduced markers of oxidative stress. The protective effect was linked to its ability to modulate inflammatory cytokine production.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of tumor cell proliferationCase Study on Cancer Cell Lines
NeuroprotectionReduction of oxidative stress in neuronal modelsNeuroprotective Study
Enzyme InhibitionInhibition of key metabolic enzymesMechanisms of Action

Mechanism of Action

The mechanism of action of tert-butyl 3-((4-aminocyclohexyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-((4-aminocyclohexyl)amino)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific interactions are required .

Biological Activity

Tert-butyl 3-((4-aminocyclohexyl)amino)pyrrolidine-1-carboxylate, also known by its CAS number 2351792-47-5, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and applications in drug development.

  • Molecular Formula : C15H28N2O2
  • Molecular Weight : 268.39 g/mol
  • CAS Number : 2351792-47-5

The compound features a pyrrolidine structure, which is significant in various biological interactions, particularly in neurotransmitter modulation.

Research indicates that compounds similar to this compound often exhibit activity through modulation of neurotransmitter systems, particularly dopamine receptors. For instance, derivatives of pyrrolidine have shown selective agonist activity at D2 dopamine receptors, which are crucial in the treatment of neurological disorders such as schizophrenia and Parkinson's disease .

Neuropharmacological Effects

The compound has been evaluated for its neuropharmacological properties. A study on similar compounds demonstrated that modifications in the pyrrolidine structure could enhance selectivity for G protein pathways associated with dopamine receptors . Specifically, the presence of a tert-butyl group was found to improve potency in activating G protein-coupled receptor pathways.

Case Studies

  • Dopamine Receptor Agonism :
    • A study highlighted that certain analogs exhibited biased agonism at D2 receptors, favoring the G_i/o pathway over β-arrestin recruitment. This bias is critical as it may lead to fewer side effects compared to non-selective agonists .
  • Cytotoxicity in Cancer Research :
    • In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines. The mechanism involves cell cycle arrest and activation of apoptotic pathways, suggesting potential applications in oncology .

Applications in Drug Development

This compound serves as a key intermediate in synthesizing drugs targeting various neurological conditions. Its unique structure allows for the development of formulations that enhance bioavailability and therapeutic efficacy.

Table: Comparison of Biological Activities

Compound NameBiological ActivityReference
This compoundD2 receptor agonist
KB-0742Selective CDK9 inhibitor
(R)-tert-Butyl 3-amino-pyrrolidine-1-carboxylatePotential anti-cancer properties

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